molecular formula C23H24N2O4S B2765914 Ethyl 2-(4-butoxybenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-09-7

Ethyl 2-(4-butoxybenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2765914
CAS RN: 312605-09-7
M. Wt: 424.52
InChI Key: WRGXZONKSSFPLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone were dissolved in absolute ethanol, and a few drops of glacial acetic acid were added. The reaction mixture was stirred and refluxed for 12 hours .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis Approaches and Derivatives : The research on Ethyl 2-(4-butoxybenzamido)-4-phenylthiazole-5-carboxylate and its derivatives primarily focuses on synthesis methods and their biological activities. Studies have demonstrated various synthesis approaches for creating compounds with potential antimicrobial properties. For instance, derivatives of benzoxazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown broad-spectrum activity against Gram-positive, Gram-negative bacteria, and Candida species, with some showing higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional control drugs such as ampicillin and ceftriaxone (Temiz-Arpaci et al., 2013).

Biological Activities and Mechanistic Insights : The synthetic modifications in derivatives similar to this compound have been explored for their antimicrobial activities, demonstrating the importance of structural modifications in enhancing biological efficacy. These studies include the antimicrobial evaluation of compounds against various bacterial and fungal strains, providing insights into the structure-activity relationships (SAR) of these molecules (Desai et al., 2019).

Chemical Properties and Applications

Chemical Structure and Interactions : The chemical properties, such as crystal structure and intermolecular interactions, of compounds structurally related to this compound, have been characterized to understand their potential applications better. For example, the crystal structure analysis of Ethyl 2-amino­oxazole-5-carboxyl­ate reveals how planar sheets formed by intermolecular hydrogen bonding can influence the compound's solubility and reactivity (Kennedy et al., 2001).

Innovative Synthetic Methods and Potential Applications : Research has also focused on developing innovative synthetic methods for creating derivatives with potential applications in material science, pharmaceuticals, and as probes for biological systems. For instance, the use of phosphine-catalyzed annulation techniques to synthesize highly functionalized compounds shows the versatility of synthetic approaches in creating molecules with diverse functionalities (Zhu et al., 2003).

properties

IUPAC Name

ethyl 2-[(4-butoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-5-15-29-18-13-11-17(12-14-18)21(26)25-23-24-19(16-9-7-6-8-10-16)20(30-23)22(27)28-4-2/h6-14H,3-5,15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGXZONKSSFPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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